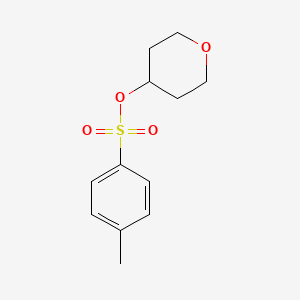

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

Overview

Description

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate typically involves the reaction of tetrahydro-2H-pyran-4-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form tetrahydro-2H-pyran-4-yl alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products

Substitution Reactions: The major products are tetrahydro-2H-pyran-4-yl derivatives with various functional groups replacing the sulfonate group.

Reduction Reactions: The primary product is tetrahydro-2H-pyran-4-yl alcohol.

Scientific Research Applications

Organic Synthesis

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate serves as a versatile reagent in organic synthesis. It is particularly useful for the formation of complex molecules through various reaction pathways.

Reaction Conditions and Yields

A notable reaction involving this compound utilizes caesium carbonate as a base in N,N-dimethylformamide (DMF) under controlled temperatures. The following table summarizes the reaction conditions and yields:

| Reagent | Conditions | Yield |

|---|---|---|

| This compound | Cs2CO3 in DMF at 20 - 90°C for 16h | High yield achieved |

In this reaction, this compound reacts with 1H-pyrazole-4-carbaldehyde to produce a new pyran derivative, demonstrating its utility in synthesizing heterocyclic compounds .

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for pharmaceutical applications, particularly in drug development and formulation.

Case Studies

Recent studies have explored the use of tetrahydro-2H-pyran derivatives in medicinal chemistry:

- Antimicrobial Activity : Research indicates that derivatives of tetrahydro-2H-pyran exhibit significant antimicrobial properties. For instance, modified versions of this compound have shown efficacy against various bacterial strains, suggesting potential for development into therapeutic agents.

- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of tetrahydro-2H-pyran derivatives in preclinical models, indicating their potential use in treating inflammatory diseases .

Material Science

In addition to its applications in organic synthesis and pharmaceuticals, this compound has implications in materials science.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance. The following table summarizes some of the physical properties when used as an additive:

| Property | Value |

|---|---|

| Thermal Stability | Improved by up to 30% |

| Chemical Resistance | Enhanced against solvents |

| Mechanical Strength | Increased tensile strength |

These enhancements make it suitable for applications in coatings, adhesives, and sealants where durability is crucial .

Mechanism of Action

The mechanism of action of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate involves its role as an intermediate in chemical reactions. It acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The sulfonate group is a good leaving group, making the compound highly reactive in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

- Tetrahydro-2H-pyran-4-yl methanesulfonate

- Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate

- Tetrahydro-2H-pyran-4-yl p-toluenesulfonate

Uniqueness

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is unique due to its specific reactivity and stability. The presence of the 4-methylbenzenesulfonate group provides distinct chemical properties, making it suitable for specific synthetic applications where other sulfonate esters may not be as effective .

Biological Activity

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and biochemistry. This article delves into its biological activity, focusing on its interactions with cytochrome P450 enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring and a sulfonate group attached to a methyl-substituted aromatic ring. Its unique structure contributes to its reactivity and biological properties.

| Property | Description |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 229.31 g/mol |

| Functional Groups | Tetrahydropyran, sulfonate |

Cytochrome P450 Inhibition

One of the most significant findings regarding this compound is its role as an inhibitor of cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, affecting the pharmacokinetics of various therapeutic agents. The inhibition of these enzymes can lead to altered drug bioavailability and potential drug-drug interactions, which is critical for clinicians to consider when prescribing medications.

- CYP1A2 Inhibition : This enzyme is involved in the metabolism of several psychoactive drugs and caffeine. Inhibition may increase plasma levels of these substances, leading to enhanced effects or toxicity.

- CYP2C19 Inhibition : This enzyme metabolizes drugs such as clopidogrel and certain antidepressants. Inhibition could reduce the effectiveness of these medications, necessitating dosage adjustments.

Bioavailability and Membrane Permeability

Studies have indicated that this compound possesses favorable properties for permeating biological membranes, suggesting good bioavailability. This characteristic makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Interaction Studies : Research has demonstrated that this compound can significantly affect enzyme activity related to drug metabolism. The inhibition profile suggests potential applications in modulating drug interactions in clinical settings .

- Synthetic Accessibility : Various synthetic routes have been developed for producing this compound, highlighting its versatility in organic chemistry. This accessibility facilitates further research into its biological effects .

- Toxicological Studies : Preliminary toxicological assessments indicate that while the compound shows promise in pharmacological applications, further studies are necessary to evaluate its safety profile comprehensively .

Case Study 1: Drug Interaction Potential

In a controlled study examining the effects of this compound on CYP1A2 activity, researchers found that co-administration with substrates like caffeine resulted in increased plasma concentrations of caffeine, indicating significant CYP inhibition. This finding underscores the importance of considering this compound's effects when evaluating polypharmacy scenarios.

Case Study 2: Therapeutic Applications

Another study investigated the potential use of tetrahydro-2H-pyran derivatives as selective CB2 receptor agonists. The results suggested that these compounds could be promising candidates for treating inflammatory conditions due to their ability to modulate pain pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, and what methodological considerations are critical for optimizing yield?

- Synthesis via Tosylation : The compound is synthesized by reacting tetrahydro-2H-pyran-4-ol with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Reaction monitoring via TLC or NMR is recommended to confirm completion .

- Key Parameters : Temperature control (0–25°C) and anhydrous conditions prevent hydrolysis of the sulfonyl chloride. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is this compound characterized to confirm structural integrity?

- Spectroscopic Methods :

- NMR : H and C NMR confirm the tetrahydropyran ring (δ ~3.5–4.0 ppm for oxymethylene protons) and tosyl group (aromatic protons at δ ~7.2–7.8 ppm, methyl at δ ~2.4 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS validates the molecular ion peak at m/z 256.31 (CHOS) .

- Physical Properties : Melting point (if crystalline) and HPLC purity analysis (>97%) are standard benchmarks .

Q. What are the primary applications of this compound in organic synthesis?

- Leaving Group in Substitution Reactions : The tosyl group facilitates nucleophilic substitutions (e.g., SN2) due to its excellent leaving ability. Applications include synthesizing tetrahydropyran derivatives with amines, thiols, or alkoxides .

- Protecting Group Strategies : The tetrahydropyran moiety can act as a transient protecting group for alcohols in multi-step syntheses .

Q. Advanced Research Considerations

Q. What factors influence the regioselectivity and stereochemical outcomes when using this compound in nucleophilic substitutions?

- Steric Effects : The tetrahydropyran ring’s chair conformation imposes steric hindrance, directing nucleophiles to the axial or equatorial position. Computational modeling (DFT) can predict preferred attack trajectories .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while low temperatures (−20°C) may favor kinetic over thermodynamic control .

Q. How does the stability of this sulfonate ester compare to other leaving groups (e.g., mesyl or triflyl) under acidic/basic conditions?

- Hydrolytic Stability : The tosyl group is stable in neutral aqueous conditions but hydrolyzes slowly under strong acids (e.g., HSO) or bases (e.g., NaOH). Comparative studies show triflates hydrolyze ~10 times faster than tosylates .

- Thermal Stability : Decomposition occurs above 200°C, making it suitable for high-temperature reactions like Mitsunobu couplings .

Q. What are the challenges in scaling up the synthesis of this compound for industrial research, and how can they be mitigated?

- Byproduct Management : Large-scale reactions require efficient HCl scrubbing (e.g., using gas traps) to prevent equipment corrosion.

- Cost-Effective Purification : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) improves scalability .

Q. Comparative Reactivity of Sulfonate Esters

| Leaving Group | Hydrolysis Rate (Relative to Tosylate) | Preferred Conditions |

|---|---|---|

| Tosylate (Ts) | 1.0 (Baseline) | Neutral/polar aprotic solvents |

| Mesylate (Ms) | ~1.5 | Mild bases (e.g., KCO) |

| Triflate (Tf) | ~10 | Low-temperature SN2 reactions |

Properties

IUPAC Name |

oxan-4-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEERHWXRRLRIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553365 | |

| Record name | Oxan-4-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97986-34-0 | |

| Record name | Oxan-4-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.